Cas no 18612-92-5 (6-Chloro-1-methylnaphthalene)

6-Chloro-1-methylnaphthalene 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-1-methylnaphthalene
- 2-Chloro-5-methylnaphthalene
-
- インチ: 1S/C11H9Cl/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h2-7H,1H3
- InChIKey: LLLASKZQHWKQLN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C)C=CC=C2C=1
計算された属性
- せいみつぶんしりょう: 176.0392780g/mol
- どういたいしつりょう: 176.0392780g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 0
6-Chloro-1-methylnaphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219003508-1g |
2-Chloro-5-methylnaphthalene |
18612-92-5 | 98% | 1g |
$1718.70 | 2023-09-02 | |
Alichem | A219003508-500mg |
2-Chloro-5-methylnaphthalene |
18612-92-5 | 98% | 500mg |
$950.60 | 2023-09-02 |
6-Chloro-1-methylnaphthalene 関連文献
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
6-Chloro-1-methylnaphthaleneに関する追加情報
6-Chloro-1-methylnaphthalene: A Comprehensive Overview
6-Chloro-1-methylnaphthalene (CAS No. 18612-92-5) is a chemical compound that belongs to the class of naphthalene derivatives. This compound is characterized by its unique structure, which includes a naphthalene ring system with a chlorine atom at the 6-position and a methyl group at the 1-position. The compound is widely studied in various fields, including organic chemistry, materials science, and pharmacology, due to its intriguing properties and potential applications.
The synthesis of 6-Chloro-1-methylnaphthalene has been extensively explored in recent years. Researchers have developed several methods to efficiently synthesize this compound, including Friedel-Crafts alkylation and substitution reactions. These methods have been optimized to improve yield and purity, making 6-Chloro-1-methylnaphthalene more accessible for further studies and industrial applications. Recent advancements in catalytic systems have also enabled the synthesis of this compound under milder conditions, reducing energy consumption and environmental impact.
One of the most notable applications of 6-Chloro-1-methylnaphthalene is in the field of materials science. This compound has been used as a precursor for the synthesis of advanced materials, such as conductive polymers and organic semiconductors. Its ability to undergo various functionalization reactions makes it a valuable building block for designing materials with tailored properties. For instance, researchers have successfully incorporated 6-Chloro-1-methylnaphthalene into polymer frameworks to enhance their electrical conductivity and mechanical stability.
In pharmacology, 6-Chloro-1-methylnaphthalene has shown potential as a lead compound for drug discovery. Studies have demonstrated that this compound exhibits bioactivity against various disease targets, including cancer and inflammation. Recent research has focused on modifying the structure of 6-Chloro-1-methylnaphthalene to improve its pharmacokinetic properties, such as solubility and bioavailability. These modifications have led to the development of novel drug candidates with enhanced therapeutic potential.
The physical properties of 6-Chloro-1-methylnaphthalene are also of significant interest. This compound is known for its high melting point and thermal stability, which make it suitable for applications in high-temperature environments. Additionally, its UV absorption characteristics have been exploited in the development of advanced optical materials. Recent studies have investigated the photophysical properties of 6-Chloro-1-methylnaphthalene, revealing its potential as a fluorescent probe for sensing applications.
From an environmental perspective, the behavior of 6-Chloro-1-methylnaphthalene in natural systems has been a topic of recent research. Studies have examined its degradation pathways under various environmental conditions, such as sunlight exposure and microbial activity. These findings are crucial for understanding the fate of this compound in ecosystems and for developing strategies to mitigate its potential environmental impact.
In conclusion, 6-Chloro-1-methylnaphthalene (CAS No. 18612-92-5) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, coupled with its ability to undergo functionalization, makes it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and potential uses, 6-Chloro-1-methylnaphthalene is poised to play an increasingly important role in the development of innovative materials and therapies.
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